1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester
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Overview
Description
Tert-butyl 4-(5-(tert-butoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound with a unique structure that includes tert-butyl and pyrrolo[3,2-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-(tert-butoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core and subsequent functionalization with tert-butyl groups. Common synthetic routes may include:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization with Tert-Butyl Groups: Introduction of tert-butyl groups can be done using tert-butyl halides or tert-butyl esters under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-(tert-butoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrrolo[3,2-b]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(5-(tert-butoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-(tert-butoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- Tetramethyl di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl
Uniqueness
Tert-butyl 4-(5-(tert-butoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific structural features, including the presence of both tert-butyl and pyrrolo[3,2-b]pyridine moieties
Properties
CAS No. |
127792-78-3 |
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Molecular Formula |
C21H29N3O3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-[(2-methylpropan-2-yl)oxy]-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O3/c1-20(2,3)26-17-8-7-16-18(23-17)15(13-22-16)14-9-11-24(12-10-14)19(25)27-21(4,5)6/h7-9,13,22H,10-12H2,1-6H3 |
InChI Key |
OSZKBTVGZKFRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC2=C(C=C1)NC=C2C3=CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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